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molecular formula C8H5BrN2 B1268447 6-Bromoquinoxaline CAS No. 50998-17-9

6-Bromoquinoxaline

Cat. No. B1268447
M. Wt: 209.04 g/mol
InChI Key: NOYFLUFQGFNMRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07405299B2

Procedure details

Add THF (2.2 mL) to 6-bromo-quinoxaline (Yamamoto, T. et al., J. Am. Chem. Soc. 1996, 118, 3930-3936; 219 mg, 1.05 mmol) and purge the solution with nitrogen for 10 min. Add tris(dibenzylideneacetone)dipalladium(0) (80 mg, 0.087 mmol) and bis(1,2-bis(diphenylphosphino)ethane)palladium(0) (78 mg, 0.087 mmol), purge the reaction with nitrogen for 2 min, and stir the reaction at room temperature for 20 min. Add (2-pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-boronic acid (Preparation 5; 200 mg, 0.87 mmol) in 1:1 DMF/THF (2 mL each) and stir for 10 min. Add 2.0M aqueous potassium carbonate (1.04 mL, 2.1 mmol) and heat the reaction to 65° C. Add additional tris(dibenzylideneacetone)dipalladium(0) (80 mg, 0.087 mmol) after 1 h and 3 h. Stir the reaction at 65° C. for 18 h, filter through Celite® with methanol/chloroform, and concentrate in vacuo. Purify by flash column chromatography followed by reverse-phase preparative HPLC. Concentrate the pure fractions from the preparative HPLC in vacuo, take up in methanol, treat with MP-carbonate beads, filter, and concentrate in vacuo to provide the title compound (82 mg, 30%) as a clear, colorless oil. MS ESI+ m/e 314 (M+1). 1H NMR (CDCl3) δ 8.86 (m, 3H), 8.11 (m, 1H), 8.05 (m, 2H), 7.79 (m, 2H), 7.47 (m, 1H), 4.33 (m, 2H), 3.11 (m, 2H), 2.72 (m, 2H). HPLC: 98.5%, Rt=13.61 min. TLC (SiO2): Rf0.3 (1:3 [80:18:2 chloroform/methanol/concentrated aqueous ammonium hydroxide]/dichloromethane).
Name
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
219 mg
Type
reactant
Reaction Step One
Name
(2-pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-boronic acid
Quantity
200 mg
Type
reactant
Reaction Step Two
Name
DMF THF
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
1.04 mL
Type
reactant
Reaction Step Three
[Compound]
Name
bis(1,2-bis(diphenylphosphino)ethane)palladium(0)
Quantity
78 mg
Type
reactant
Reaction Step Four
Quantity
80 mg
Type
catalyst
Reaction Step Four
Quantity
80 mg
Type
catalyst
Reaction Step Five
Yield
30%

Identifiers

REACTION_CXSMILES
C1COCC1.Br[C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][CH:16]=1)[N:13]=[CH:12][CH:11]=[N:10]2.[N:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[C:23]1[C:24](B(O)O)=[C:25]2[CH2:30][CH2:29][CH2:28][N:26]2[N:27]=1.C(=O)([O-])[O-].[K+].[K+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].CN(C=O)C.C1COCC1>[N:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[C:23]1[C:24]([C:7]2[CH:8]=[C:9]3[C:14](=[CH:15][CH:16]=2)[N:13]=[CH:12][CH:11]=[N:10]3)=[C:25]2[CH2:30][CH2:29][CH2:28][N:26]2[N:27]=1 |f:3.4.5,6.7.8.9.10,11.12|

Inputs

Step One
Name
Quantity
2.2 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
219 mg
Type
reactant
Smiles
BrC=1C=C2N=CC=NC2=CC1
Step Two
Name
(2-pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-boronic acid
Quantity
200 mg
Type
reactant
Smiles
N1=C(C=CC=C1)C=1C(=C2N(N1)CCC2)B(O)O
Name
DMF THF
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O.C1CCOC1
Step Three
Name
Quantity
1.04 mL
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
bis(1,2-bis(diphenylphosphino)ethane)palladium(0)
Quantity
78 mg
Type
reactant
Smiles
Name
Quantity
80 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Step Five
Name
Quantity
80 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Stirring
Type
CUSTOM
Details
stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purge the solution with nitrogen for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the reaction with nitrogen for 2 min
Duration
2 min
CUSTOM
Type
CUSTOM
Details
the reaction at room temperature for 20 min
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
heat
CUSTOM
Type
CUSTOM
Details
the reaction to 65° C
CUSTOM
Type
CUSTOM
Details
3 h
Duration
3 h
STIRRING
Type
STIRRING
Details
Stir
CUSTOM
Type
CUSTOM
Details
the reaction at 65° C. for 18 h
Duration
18 h
FILTRATION
Type
FILTRATION
Details
filter through Celite® with methanol/chloroform
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
Purify by flash column chromatography
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the pure fractions from the preparative HPLC in vacuo
ADDITION
Type
ADDITION
Details
treat with MP-carbonate beads
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C=1C(=C2N(N1)CCC2)C=2C=C1N=CC=NC1=CC2
Measurements
Type Value Analysis
AMOUNT: MASS 82 mg
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 30.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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